molecular formula C11H12O3 B2730413 5-METHYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-1-CARBOXYLIC ACID CAS No. 683222-15-3

5-METHYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-1-CARBOXYLIC ACID

Cat. No.: B2730413
CAS No.: 683222-15-3
M. Wt: 192.214
InChI Key: WRHHZPGKCVNMEU-UHFFFAOYSA-N
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Description

5-METHYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-1-CARBOXYLIC ACID is an organic compound belonging to the class of carboxylic acids. It features a carboxyl group (-COOH) attached to a 5-methylisochroman ring structure. Carboxylic acids are known for their acidic properties and are widely used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-METHYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-1-CARBOXYLIC ACID can be synthesized through several methods:

Industrial Production Methods

Industrial production of 5-methylisochroman-1-carboxylic acid typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-METHYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-1-CARBOXYLIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution Reagents: Thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅)

Major Products Formed

    Oxidation: Formation of ketones or more complex carboxylic acids

    Reduction: Formation of alcohols or aldehydes

    Substitution: Formation of acid chlorides, esters, or amides

Mechanism of Action

The mechanism of action of 5-methylisochroman-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and biological activity . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-METHYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-1-CARBOXYLIC ACID is unique due to its specific ring structure and the presence of a methyl group at the 5-position. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.

Biological Activity

5-Methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid, also known as mellein, is a compound with significant biological activity, particularly in the fields of oncology and pharmacology. This article reviews its biological properties, focusing on its antiproliferative effects, structure-activity relationships (SAR), and potential therapeutic applications.

The chemical formula for this compound is C11H12O3C_{11}H_{12}O_3, with a molecular weight of 192.21 g/mol. The compound features a benzopyran structure that contributes to its diverse biological activities.

PropertyValue
Chemical FormulaC₁₁H₁₂O₃
Molecular Weight192.21 g/mol
IUPAC Name1-methyl-3,4-dihydroisochromene-1-carboxylic acid
PubChem CID126796207

Antiproliferative Activity

Recent studies have highlighted the antiproliferative properties of this compound against various cancer cell lines. Notably, compounds derived from this structure exhibited significant cytotoxicity with IC50 values ranging from 5.6 to 17.84 μM against MDA-MB-231 breast cancer cells, while showing minimal toxicity to normal HEK-293 cells (IC50 > 293 μM) .

Table 1: Antiproliferative Activity of 5-Methyl-3,4-Dihydro-1H-2-Benzopyran Derivatives

CompoundCancer Cell LineIC50 (μM)Normal Cell Line (HEK-293) IC50 (μM)
5aMDA-MB-2315.6293.2
5bMDA-MB-2317.8>200
5cMDA-MB-23112.0>150
5dMDA-MB-23117.8>100

These findings suggest that the benzopyran derivatives possess selective cytotoxicity towards cancer cells while sparing normal cells, making them promising candidates for further development as anticancer agents.

The mechanism by which these compounds exert their antiproliferative effects appears to involve the induction of apoptosis in cancer cells. For instance, compound 5a was shown to induce apoptosis in MDA-MB-231 cells at a concentration of 5 μM , with an observed increase in apoptotic markers .

Additionally, structure-activity relationship studies indicate that modifications at specific positions on the benzopyran ring can significantly influence biological activity. For example, the presence of substituents at positions 5 , 6 , or 7 on the benzopyran moiety can enhance or diminish antiproliferative effects .

Case Studies and Research Findings

A study conducted on various benzopyran derivatives demonstrated that compounds with unsubstituted aromatic rings exhibited higher selectivity and cytotoxicity against cancer cell lines compared to those with substituents . The research also indicated that certain derivatives showed strong inhibitory activity against multiple kinases, suggesting potential roles in targeting specific signaling pathways involved in cancer progression.

Table 2: Kinase Inhibition Profile of Selected Compounds

CompoundTarget KinaseIC50 (μM)
5ac-Src52
5bPI3K>100
5cmTOR45

Properties

IUPAC Name

5-methyl-3,4-dihydro-1H-isochromene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-7-3-2-4-9-8(7)5-6-14-10(9)11(12)13/h2-4,10H,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHHZPGKCVNMEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCOC(C2=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The mixture of 2-(2-methylphenyl)ethanol (2 g), TFA (10 ml) and 2,2-dihydroxyacetic acid (1.5 g) was refluxed for 23 hrs and volatiles were evaporated. Separation method I yielded the title compound (2.6 g) as an off-white solid. Alternatively, sulphuric acid can be used in cyclization.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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